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Introduction
Tariquidar (XR9576) is a potent third-generation, non-competitive inhibitor of the ATP-binding

cassette (ABC) transporter P-glycoprotein (P-gp, ABCB1).[1][2][3] While initially developed for

its specificity to P-gp, subsequent research has revealed that Tariquidar also interacts

significantly with another critical ABC transporter, the Breast Cancer Resistance Protein

(BCRP/ABCG2).[4][5][6] This dual activity makes Tariquidar a valuable tool for investigating

the function of ABCG2, particularly in the context of multidrug resistance (MDR) in cancer. This

document provides detailed application notes and experimental protocols for utilizing

Tariquidar to study ABCG2 function.

ABCG2 is a half-transporter that homodimerizes to form a functional efflux pump, playing a

crucial role in cellular detoxification by extruding a wide range of xenobiotics and endogenous

substrates.[7][8] Its overexpression in cancer cells is a significant mechanism of resistance to

various chemotherapeutic agents, including mitoxantrone, topotecan, and SN-38.[9][10]

Understanding the function and inhibition of ABCG2 is therefore paramount in developing

strategies to overcome MDR.

Tariquidar's interaction with ABCG2 is concentration-dependent. At lower concentrations, it

can act as a substrate for ABCG2, while at higher concentrations (typically ≥100 nM), it

functions as an inhibitor of both P-gp and ABCG2.[4][5][6] This characteristic allows for
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nuanced experimental designs to dissect the specific contributions of these transporters to drug

efflux.

Data Presentation
Table 1: Effect of Tariquidar on the Cytotoxicity of an
ABCG2 Substrate
This table summarizes the effect of 100 nM Tariquidar on the half-maximal inhibitory

concentration (IC50) of mitoxantrone, a known ABCG2 substrate, in ABCG2-expressing and

parental cell lines. The data illustrates Tariquidar's ability to reverse ABCG2-mediated drug

resistance.

Cell Line Cytotoxic Drug Treatment IC50 (nM)
Resistance
Ratio (RR)

G2 resistant

(BCRP)
Mitoxantrone Drug alone 1058 ± 135 24

Drug + 100 nM

Tariquidar
549 ± 37 13

G2 parental Mitoxantrone Drug alone 43 ± 5 1

Drug + 100 nM

Tariquidar
25 ± 5 0.6

Data adapted

from Kannan et

al., 2011.[4]

Table 2: Tariquidar's Interaction with ABCG2 ATPase
Activity
This table presents data on the stimulation of ABCG2's ATPase activity by Tariquidar,
indicating a direct interaction and suggesting that Tariquidar is a substrate of ABCG2.
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Parameter Value

Maximal Stimulation of ATPase activity 2.5-fold over basal

Concentration for 50% Stimulation (EC50) 138.4 ± 21.4 nM

Data adapted from Kannan et al., 2011.[4]

Experimental Protocols
Protocol 1: Cytotoxicity Assay to Evaluate Reversal of
ABCG2-Mediated Drug Resistance
This protocol determines the ability of Tariquidar to sensitize ABCG2-overexpressing cells to a

cytotoxic substrate.

Materials:

ABCG2-overexpressing cell line (e.g., HEK-293/ABCG2, MCF-7/MX100) and the

corresponding parental cell line.

Complete cell culture medium.

Cytotoxic ABCG2 substrate (e.g., mitoxantrone, SN-38, topotecan).

Tariquidar.

96-well plates.

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

Plate reader.

Procedure:

Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of the cytotoxic drug in culture medium.
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Prepare two sets of drug dilutions: one with a fixed, non-toxic concentration of Tariquidar
(e.g., 100 nM or 1 µM) and one with the drug alone (vehicle control).[9][11]

Remove the overnight culture medium from the cells and add the drug dilutions (with and

without Tariquidar).

Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours).

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

Measure the absorbance or luminescence using a plate reader.

Calculate the IC50 values (the drug concentration that inhibits cell growth by 50%) for the

drug alone and in the presence of Tariquidar using a suitable software (e.g., GraphPad

Prism).

The fold-reversal (FR) value can be calculated by dividing the IC50 of the drug alone by the

IC50 of the drug in the presence of Tariquidar.[12]

Protocol 2: Fluorescent Substrate Efflux Assay
This flow cytometry-based assay measures the ability of Tariquidar to inhibit the efflux of a

fluorescent ABCG2 substrate.

Materials:

ABCG2-overexpressing and parental cells.

Fluorescent ABCG2 substrate (e.g., mitoxantrone, pheophorbide a, Hoechst 33342).[9][13]

Tariquidar.

Known ABCG2 inhibitor as a positive control (e.g., fumitremorgin C, Ko143).

Flow cytometer.

Procedure:
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Harvest cells and resuspend them in assay buffer (e.g., phenol red-free medium with 5%

FBS).

Pre-incubate the cells with Tariquidar at various concentrations (e.g., 100 nM, 1 µM) or a

positive control inhibitor for 30 minutes at 37°C.[9] Include a vehicle control.

Add the fluorescent substrate (e.g., 5 µM mitoxantrone) to the cell suspension and incubate

for another 30-60 minutes at 37°C.[9]

Wash the cells with ice-cold PBS to stop the efflux.

Analyze the intracellular fluorescence of the cells using a flow cytometer.

An increase in intracellular fluorescence in the presence of Tariquidar indicates inhibition of

ABCG2-mediated efflux.[11]

Protocol 3: ATPase Activity Assay
This assay measures the effect of Tariquidar on the ATP hydrolysis rate of ABCG2, which is

coupled to substrate transport.

Materials:

Crude membranes prepared from cells overexpressing ABCG2.

Tariquidar.

ATP.

Assay buffer (containing MgCl2, KCl, and a buffer like Tris or MOPS).

Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

96-well plates.

Plate reader.

Procedure:
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Prepare a reaction mixture containing the ABCG2-rich membranes, Tariquidar at various

concentrations, and the assay buffer in a 96-well plate.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding ATP.

Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is

linear.

Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

Add the phosphate detection reagent and incubate at room temperature to allow color

development.

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

The amount of inorganic phosphate released is proportional to the ATPase activity.

Stimulation of ATPase activity by Tariquidar suggests it is a substrate.[4]
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Caption: ABCG2-mediated drug efflux and its inhibition by Tariquidar.
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Seed ABCG2-expressing and
parental cells in 96-well plates

Treat cells with drug alone or
drug + Tariquidar (e.g., 100 nM)

Prepare serial dilutions of
cytotoxic drug

Incubate for 48-72 hours

Assess cell viability
(e.g., MTT assay)

Measure absorbance/
luminescence

Calculate IC50 values and
Fold-Reversal (FR)
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Caption: Workflow for a cytotoxicity assay to assess Tariquidar's effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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